

Application Note: Solution-Phase Synthesis of (Met(O)⁵)-Enkephalin

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Compound of Interest

Compound Name: (Met(O)⁵)-Enkephalin

CAS No.: 60283-51-4

Cat. No.: B1583615

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Executive Summary

(Met(O)⁵)-Enkephalin (Sequence: Tyr-Gly-Gly-Phe-Met(O)) is an oxidized derivative of the endogenous opioid pentapeptide methionine-enkephalin. The oxidation of the C-terminal methionine to methionine sulfoxide (Met(O)) significantly influences its receptor binding affinity, metabolic stability, and pharmacokinetic profile.

While Solid-Phase Peptide Synthesis (SPPS) is the default for discovery-scale libraries, Solution-Phase Peptide Synthesis (SolPPS) remains the gold standard for scalable, high-purity manufacturing of short peptides (≤ 5 amino acids)[1]. SolPPS avoids the pseudo-dilution effects of polymer supports, allows for rigorous intermediate characterization, and drastically reduces the Process Mass Intensity (PMI) through simple liquid-liquid extractions[1]. This guide details a highly optimized, self-validating 3+2 fragment condensation protocol for the synthesis of (Met(O)⁵)-Enkephalin.

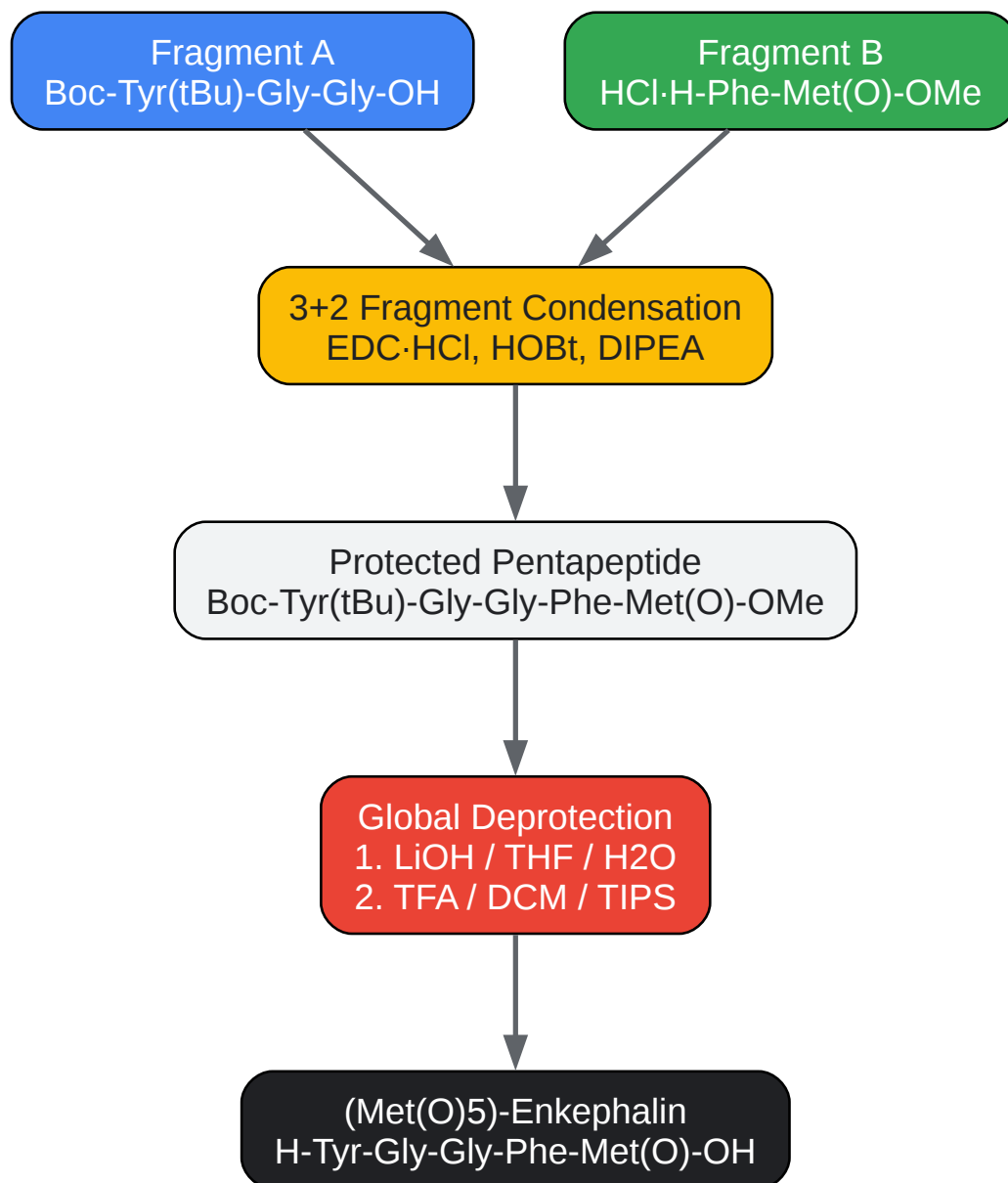
Strategic Retrosynthetic Analysis

For a pentapeptide, a stepwise elongation can lead to cumulative yield losses and complex impurity profiles. A convergent 3+2 fragment condensation strategy is highly efficient,

minimizing racemization risk by utilizing a glycine residue at the C-terminus of the acyl donor fragment[2].

- Fragment A (N-terminal): Boc-Tyr(tBu)-Gly-Gly-OH
- Fragment B (C-terminal): HCl·H-Phe-Met(O)-OMe

By coupling these fragments using water-soluble carbodiimide chemistry (EDC·HCl) and an epimerization suppressant (HOBt), the resulting urea byproducts can be completely removed via standard aqueous workup, bypassing the need for intermediate chromatographic purification[2]. Similar fragment condensation strategies have been successfully validated for complex enkephalin dimers like biphalin[3].

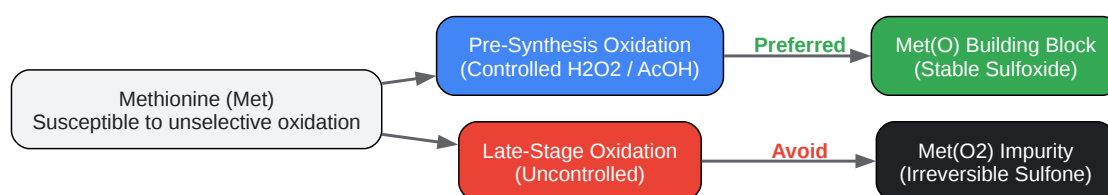


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Caption: 3+2 Fragment Condensation Strategy for **(Met(O)5)-Enkephalin** Synthesis.

Causality in Oxidation State Management

Scientific Rationale: Methionine is highly susceptible to adventitious oxidation. Attempting to synthesize the native Met-enkephalin first and oxidizing it post-synthetically often leads to over-oxidation, generating the irreversible methionine sulfone (Met(O₂)) impurity. By incorporating a pre-oxidized building block (H-Met(O)-OMe) directly into the synthesis, the exact oxidation state is locked in early. This ensures a self-validating protocol where the final product purity is not compromised by late-stage redox side reactions[4].



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Caption: Causality of using pre-oxidized Met(O) to prevent irreversible sulfone formation.

Quantitative Data & Analytical Metrics

Table 1: Stoichiometry and Reaction Parameters for 3+2 Condensation

Reagent	MW (g/mol)	Equivalents	Function
Fragment A	451.5	1.00	N-terminal tripeptide acyl donor
Fragment B	340.8	1.05	C-terminal dipeptide nucleophile
EDC·HCl	191.7	1.20	Water-soluble coupling agent
HOBt	135.1	1.20	Epimerization suppressant

| DIPEA | 129.2 | 2.50 | Non-nucleophilic base |

Table 2: Quality Control Metrics for Intermediates and Final Product

Compound	Analytical Method	Acceptance Criteria
Fragment A	HPLC (214 nm)	> 95% AUC
Fragment B	LC-MS (ESI+)	$[M+H]^+ = 341.1 \pm 0.2$ m/z
Protected Pentapeptide	HPLC (214 nm)	> 92% AUC; Complete consumption of Frag A

| (Met(O)⁵)-Enkephalin | LC-MS / HRMS | $[M+H]^+ = 590.2 \pm 0.1$ m/z |

Step-by-Step Experimental Protocol

Phase 1: 3+2 Fragment Condensation

This step joins the tripeptide and dipeptide fragments to form the fully protected pentapeptide.

- Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve Fragment A (1.0 eq) and Fragment B (1.05 eq) in a 4:1 mixture of Ethyl Acetate (EtOAc) and N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

- Causality Note: EtOAc is prioritized over pure DMF to lower the Process Mass Intensity (PMI) and facilitate direct aqueous workup[1]. A small amount of DMF is required to maintain the solubility of the growing peptide chain.
- Activation: Add HOBt (1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.
- Coupling: Add EDC·HCl (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours.
- In-Process Quality Control (IPQC): Analyze an aliquot via TLC (CHCl₃:MeOH:AcOH 90:10:5) or rapid LC-MS.
 - Self-Validating Check: Do not proceed to workup until Fragment A is completely consumed. If unreacted Fragment A remains, add an additional 0.1 eq of EDC·HCl.
- Aqueous Workup: Dilute the mixture with additional EtOAc. Wash the organic layer sequentially with:
 - 10% aqueous Citric Acid (3x) — Removes unreacted Fragment B and basic DIPEA.
 - Saturated aqueous NaHCO₃ (3x) — Removes unreacted Fragment A and acidic HOBt.
 - Brine (1x) — Breaks emulsions and pre-dries the organic layer.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected pentapeptide as a white solid.

Phase 2: Global Deprotection

Global deprotection must be executed in a strict two-step sequence: Saponification followed by Acidolysis.

Step 2A: Saponification (Ester Hydrolysis)

- Dissolve the protected pentapeptide in a 3:1 mixture of THF and H₂O (0.1 M).
- Cool to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq). Stir for 2 hours.

- Causality Note: Saponification must precede acidolysis. If the Boc/tBu groups are removed first, the resulting unprotected N-terminus could undergo base-catalyzed side reactions (e.g., hydantoin formation) during this step.
- IPQC: Confirm the disappearance of the methyl ester via LC-MS (mass shift of -14 Da).
- Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc, dry, and concentrate.

Step 2B: Acidolysis (Boc and tBu Removal)

- Dissolve the intermediate in a cleavage cocktail of Trifluoroacetic Acid (TFA), Dichloromethane (DCM), and Triisopropylsilane (TIPS) in a 50:45:5 ratio.
 - Causality Note: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich Tyrosine side chain by the liberated tert-butyl cations.
- Stir at room temperature for 2 hours.
- Precipitation: Concentrate the mixture to 10% of its original volume under a stream of N₂. Add the residue dropwise into 10 volumes of ice-cold diethyl ether.
- Centrifuge the resulting precipitate at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether.
- Lyophilize the pellet from water/acetonitrile to yield the final (Met(O)⁵)-Enkephalin as a fluffy white powder.

References

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